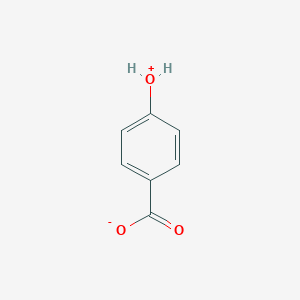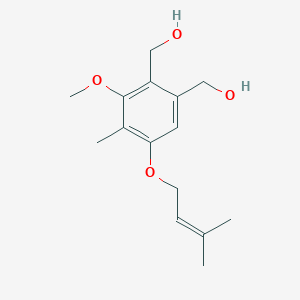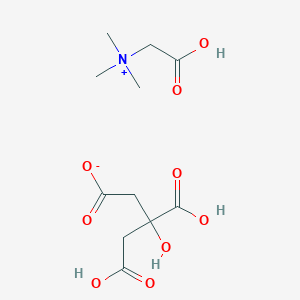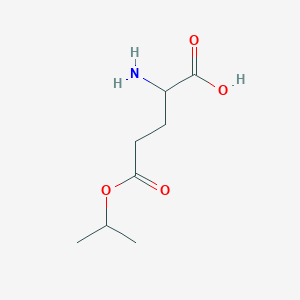
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid, also known as AOPP, is a derivative of the amino acid proline. It is a small molecule that has been found to have various biochemical and physiological effects. AOPP has been studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and improve cognitive function in animal models.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is not fully understood. It is thought to act by inhibiting the activity of enzymes involved in cell growth and proliferation. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been found to induce oxidative stress in cancer cells, leading to apoptosis. In neurodegenerative diseases, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to protect against oxidative stress and inflammation, which are known to contribute to the development of these diseases.
Efectos Bioquímicos Y Fisiológicos
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. In neurodegenerative diseases, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to protect against oxidative stress and inflammation, which are known to contribute to the development of these diseases. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been found to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in lab experiments is its small size, which allows it to penetrate cell membranes and reach its target more easily. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is also relatively easy to synthesize, which makes it more accessible for research purposes. One limitation of using 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid. One area of interest is the development of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid-based therapies for cancer and neurodegenerative diseases. Another area of interest is the further elucidation of the mechanism of action of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid, which could lead to the development of more targeted therapies. Additionally, there is interest in exploring the potential applications of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in other areas of research, such as inflammation and immune system disorders.
In conclusion, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is a small molecule with potential applications in cancer and neurodegenerative disease research. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has advantages and limitations for lab experiments, and there are several future directions for research on this molecule.
Métodos De Síntesis
The synthesis of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid involves the reaction of proline with acryloyl chloride and subsequent reaction with hydroxylamine. The resulting product is then treated with propionic anhydride to form 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid. The overall yield of the synthesis is around 50%.
Propiedades
Número CAS |
16652-44-1 |
|---|---|
Nombre del producto |
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid |
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-amino-5-oxo-5-propan-2-yloxypentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)13-7(10)4-3-6(9)8(11)12/h5-6H,3-4,9H2,1-2H3,(H,11,12) |
Clave InChI |
FDVPMGQVGDSDOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCC(C(=O)O)N |
SMILES canónico |
CC(C)OC(=O)CCC(C(=O)O)N |
Otros números CAS |
16652-44-1 |
Sinónimos |
2-amino-5-oxo-5-propan-2-yloxy-pentanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



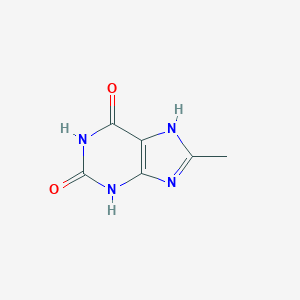
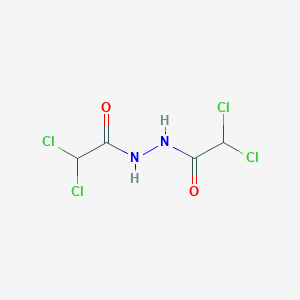
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
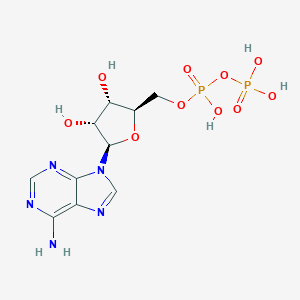


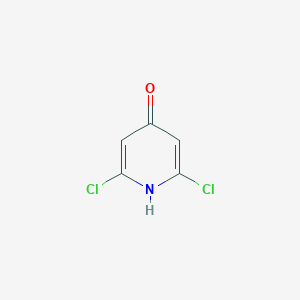
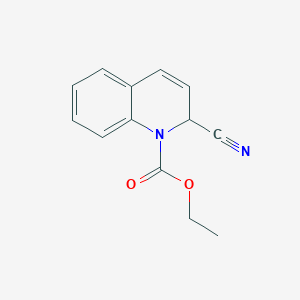

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
